molecular formula C22H19N3O B5022961 2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide

2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide

Cat. No. B5022961
M. Wt: 341.4 g/mol
InChI Key: NGMJJGDIBMUKHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide is a chemical compound that belongs to the benzimidazole class of compounds. It has been widely studied for its potential applications in scientific research.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and topoisomerase II. It has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide in lab experiments is its potential anti-cancer properties. It has been shown to be effective against a wide range of cancer cell lines in vitro. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are a number of potential future directions for research on 2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide. One area of research could be to further investigate its anti-cancer properties and to explore its potential use as a cancer treatment. Another area of research could be to investigate its effects on the immune system and its potential use as an anti-inflammatory agent. Additionally, more research could be done to improve the solubility of this compound in water, which could make it easier to work with in lab experiments.

Synthesis Methods

The synthesis of 2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide involves the reaction of 3,5-dimethylbenzoic acid with o-phenylenediamine in the presence of a dehydrating agent such as phosphorus oxychloride. The resulting product is then purified through recrystallization. The yield of the product is typically around 70%.

Scientific Research Applications

2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide has been studied extensively for its potential applications in scientific research. One of the main areas of research has been in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an anti-inflammatory agent and for its effects on the immune system.

properties

IUPAC Name

2-(1H-benzimidazol-2-yl)-N-(3,5-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-14-11-15(2)13-16(12-14)23-22(26)18-8-4-3-7-17(18)21-24-19-9-5-6-10-20(19)25-21/h3-13H,1-2H3,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGMJJGDIBMUKHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=CC=CC=C2C3=NC4=CC=CC=C4N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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